6-(2,2,2-Trifluoroethyl)pyridin-3-OL
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Overview
Description
6-(2,2,2-Trifluoroethyl)pyridin-3-OL is a fluorinated pyridine derivative with the molecular formula C7H6F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2,3,6-Trifluoropyridine: A precursor in the synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL.
3,6-Difluoro-2-methoxypyridine: Another fluorinated pyridine derivative with different substituents
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H6F3NO |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)4-11-5/h1-2,4,12H,3H2 |
InChI Key |
ROTDKNSQHNOSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)CC(F)(F)F |
Origin of Product |
United States |
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